molecular formula C4H4F6N2O B14329258 Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide CAS No. 105955-39-3

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide

Cat. No.: B14329258
CAS No.: 105955-39-3
M. Wt: 210.08 g/mol
InChI Key: FIOSQMHDUWEBAI-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is a fluorinated organic compound with the molecular formula C4H2F6N2O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme can be represented as follows:

3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid+HydrazinePropanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide\text{3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid} + \text{Hydrazine} \rightarrow \text{this compound} 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid+Hydrazine→Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: A precursor in the synthesis of the hydrazide derivative.

    Trifluoromethyl ketones: Compounds with similar fluorinated structures but different functional groups.

    Fluorinated hydrazines: Compounds with similar hydrazine moieties but varying degrees of fluorination.

Uniqueness

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is unique due to its combination of multiple fluorine atoms and hydrazide functionality. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications.

Properties

CAS No.

105955-39-3

Molecular Formula

C4H4F6N2O

Molecular Weight

210.08 g/mol

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanehydrazide

InChI

InChI=1S/C4H4F6N2O/c5-3(6,7)1(2(13)12-11)4(8,9)10/h1H,11H2,(H,12,13)

InChI Key

FIOSQMHDUWEBAI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NN)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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